Benzyl (5-methylpyrazin-2-yl)carbamate
Overview
Description
Benzyl (5-methylpyrazin-2-yl)carbamate is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol. This compound is known for its diverse applications in scientific research, including drug synthesis, material science, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-methylpyrazin-2-yl)carbamate typically involves the reaction of 5-methylpyrazin-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl (5-methylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Benzyl (5-methylpyrazin-2-yl)carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Its applications extend to material science, where it is used in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which Benzyl (5-methylpyrazin-2-yl)carbamate exerts its effects depends on its specific application. For instance, in drug synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzyl (4-methylpyrazin-2-yl)carbamate
Benzyl (3-methylpyrazin-2-yl)carbamate
Benzyl (2-methylpyrazin-2-yl)carbamate
Properties
IUPAC Name |
benzyl N-(5-methylpyrazin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-7-15-12(8-14-10)16-13(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKSQZLJHRCKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674604 | |
Record name | Benzyl (5-methylpyrazin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033418-57-3 | |
Record name | Benzyl (5-methylpyrazin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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